3-Amino-1-(pyridin-2-yl)propan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-amino-1-pyridin-2-ylpropan-1-ol |
InChI |
InChI=1S/C8H12N2O/c9-5-4-8(11)7-3-1-2-6-10-7/h1-3,6,8,11H,4-5,9H2 |
InChI Key |
YSPUHMZEYIFYMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(CCN)O |
Origin of Product |
United States |
The Significance of Amino Alcohols in Contemporary Organic Chemistry
Amino alcohols are organic compounds distinguished by the presence of both an amine (-NH₂, -NHR, or -NR₂) and a hydroxyl (-OH) group. This dual functionality makes them a cornerstone in various domains of chemical science. Their ability to form both hydrogen bonds and coordinate with metal ions renders them highly versatile.
Amino alcohols are fundamental building blocks in the synthesis of a vast array of more complex molecules, including pharmaceuticals and natural products. Many biologically active compounds and approved drugs contain the amino alcohol motif. rsc.org For example, the reduction of naturally occurring amino acids like proline and valine yields corresponding amino alcohols, which serve as crucial chiral precursors. rsc.org
In the realm of asymmetric synthesis, chiral amino alcohols are indispensable as ligands for metal catalysts and as chiral auxiliaries. biosynth.com Their derivatization can enhance their ability to create a specific steric environment around a metal center, thereby guiding a chemical reaction to produce a desired stereoisomer. This level of control is critical in the production of enantiomerically pure drugs. Furthermore, their utility extends to industrial applications where they act as high-boiling point solvents, corrosion inhibitors, and emulsifiers. biosynth.com
Key Properties and Applications of Amino Alcohols
| Property/Application | Description |
| Bifunctionality | Possess both amine and hydroxyl groups, allowing for a wide range of chemical reactions. biosynth.com |
| Chiral Ligands | Crucial in asymmetric catalysis for the synthesis of single-enantiomer compounds. biosynth.com |
| Synthetic Intermediates | Serve as building blocks for pharmaceuticals, agrochemicals, and other fine chemicals. rsc.org |
| High Water Solubility | The hydrophilic nature of the amine and hydroxyl groups typically ensures good solubility in water. biosynth.com |
| Corrosion Inhibition | Can absorb acidic gases like CO₂ and protect metal surfaces, particularly steel, from corrosion. biosynth.com |
The Role of Pyridine Derivatives in Advanced Chemical Research
Pyridine (B92270), a six-membered aromatic heterocycle containing a nitrogen atom, and its derivatives are ubiquitous in chemical research. The nitrogen atom imparts a polar character and basicity to the ring, influencing its physical and chemical properties. These compounds are not only found in vital natural products like nicotine (B1678760) and vitamin B3 (niacin) but are also central to the design of functional materials and pharmaceuticals. uni.lumdpi.com
The pyridine scaffold is one of the most utilized heterocyclic systems in drug discovery. nih.gov Its presence can enhance the water solubility and bioavailability of a drug candidate. orgsyn.org A vast number of therapeutic agents across various disease areas, including cardiovascular diseases, cancer, and infectious diseases, incorporate a pyridine ring. oakwoodchemical.com
Beyond medicine, pyridine derivatives are essential as ligands in coordination chemistry and organometallic catalysis. uni.lu The nitrogen atom's lone pair of electrons readily coordinates to metal ions, allowing for the construction of catalysts with tailored reactivity and selectivity. They also serve as versatile solvents and reagents in organic synthesis. mdpi.com
Diverse Roles of Pyridine Derivatives
| Field of Application | Specific Role |
| Medicinal Chemistry | Core scaffold in numerous FDA-approved drugs; improves solubility and pharmacological activity. uni.lunih.gov |
| Catalysis | Act as ligands for transition metal catalysts, influencing their efficiency and selectivity. uni.lu |
| Materials Science | Used in the development of functional nanomaterials and dyes. uni.luorgsyn.org |
| Agrochemicals | Form the basis for many insecticides, fungicides, and herbicides. orgsyn.org |
| Organic Synthesis | Employed as polar, basic, non-protic solvents and as catalysts in various reactions. mdpi.com |
Structural Framework of 3 Amino 1 Pyridin 2 Yl Propan 1 Ol: a Hybrid Scaffold
Established Synthetic Pathways to this compound
The creation of this compound can be achieved through several established synthetic routes. These pathways can be broadly categorized into stepwise approaches, which build the molecule sequentially, and asymmetric methods that aim to produce specific enantiomers.
Stepwise Synthesis Approaches
Stepwise syntheses allow for the methodical construction of the target molecule, often starting from readily available pyridine derivatives. These approaches involve the sequential introduction of the propanol chain and the amino group.
The foundational step in many syntheses is the selection of a pyridine-containing starting material. Compounds such as 2-acetylpyridine (B122185) serve as a common precursor. wikipedia.orgnih.gov This molecule already possesses the pyridin-2-yl group and a two-carbon fragment of the desired propanol chain.
Building the three-carbon propanol chain onto the pyridine ring is a critical step. One notable method is the Mannich reaction, a three-component condensation involving an active hydrogen compound (like a ketone), formaldehyde (B43269), and an amine. adichemistry.comwikipedia.orgorganicreactions.org In the context of synthesizing the target molecule, 2-acetylpyridine can react with formaldehyde and a suitable amine to form a β-aminoketone, which is a key intermediate. adichemistry.comwikipedia.org This intermediate, a Mannich base, contains the complete carbon skeleton of 3-amino-1-(pyridin-2-yl)propan-1-one. nih.gov
Another strategy involves the use of 3-oxo-3-(pyridin-4-yl)propanenitrile (B1315991) as a starting material. Although this is a different isomer, the general chemistry of β-ketonitriles is relevant. These compounds can be synthesized through a Knoevenagel condensation of a pyridinecarboxaldehyde with malononitrile.
The final step in a stepwise synthesis is the introduction of the amino group and the reduction of the carbonyl group. For intermediates like the β-aminoketone from the Mannich reaction, a simple reduction of the ketone to a hydroxyl group is required to yield the final product.
Alternatively, if a nitrile-containing intermediate is used, such as 3-oxo-3-(pyridin-2-yl)propanenitrile, the synthesis would involve the reduction of both the ketone and the nitrile group. The nitrile can be reduced to a primary amine using various reducing agents. A common method for the synthesis of 3-aminopropanol is the reaction of ethylene (B1197577) cyanohydrin with hydrogen in the presence of ammonia. google.com
Asymmetric Synthesis of Enantiopure Isomers
The production of specific enantiomers of this compound is of significant interest, particularly for applications in medicinal chemistry. Asymmetric synthesis aims to create a single enantiomer, avoiding the need for chiral resolution. A key strategy for this is the asymmetric reduction of a prochiral ketone.
The asymmetric reduction of 2-acetylpyridine and its derivatives has been a focus of research. google.comresearchgate.net This can be achieved using chiral catalysts, such as those based on transition metals like ruthenium in combination with chiral ligands. researchgate.net These catalytic systems can selectively produce one enantiomer of the corresponding alcohol, 1-(pyridin-2-yl)ethanol, with high enantiomeric excess. This chiral alcohol can then be further elaborated to the final amino alcohol product. Patents have been filed for methods to prepare optically active 3-amino-1-propanol derivatives using asymmetric reduction techniques. google.com
| Starting Material | Reaction Type | Key Reagents/Catalyst | Product | Reference |
| 2-Acetylpyridine | Asymmetric Reduction | Chiral Ru-catalyst | (S)-1-(pyridin-2-yl)ethanol | researchgate.net |
| β-Haloketone or β-Aminoketone | Asymmetric Reduction | Spiroborate ester catalyst, Hydrogen donor | Optically active 3-amino-1-propanol derivative | google.com |
Synthesis of Halogenated Pyridine Analogues (e.g., 3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol)
Halogenated analogues of this compound are valuable intermediates for further chemical modifications. The synthesis of these compounds generally follows similar strategies to the non-halogenated parent compound, but starts with a halogenated pyridine derivative.
Bromination Strategies (e.g., N-bromosuccinimide)
Bromination of the pyridine ring or its alkyl substituents is a crucial step in the synthesis of many precursors for this compound analogues. N-bromosuccinimide (NBS) is a versatile and widely used reagent for this purpose, offering selectivity that can be controlled by the reaction conditions. researchgate.netorganic-chemistry.org The choice of conditions determines whether the bromination occurs on the aromatic ring via electrophilic substitution or on an alkyl side chain via a free-radical mechanism. researchgate.net
For side-chain bromination, such as on a methyl group attached to the pyridine ring, the reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under UV irradiation. cdnsciencepub.com Conversely, electrophilic bromination of the pyridine ring itself requires different conditions, often involving polar solvents or the presence of an acid. researchgate.netgoogle.com For instance, the reaction of pyridine derivatives with NBS in the presence of oleum (B3057394) and sulfuric acid can lead to selective ring bromination. google.com The reactivity and position of bromination on the pyridine ring are highly dependent on the existing substituents.
It has been demonstrated that the nature of the reaction product can depend on the molar ratio of the substrate to NBS. For example, reacting 4-ethylpyridine (B106801) with a 1:1 molar ratio of NBS yields the monobrominated product, while a 2:1 ratio of NBS to the pyridine provides the dibrominated product. cdnsciencepub.com
| Target | Conditions | Mechanism | Example Solvent | Reference |
|---|---|---|---|---|
| Alkyl Side-Chain | Radical initiator (e.g., benzoyl peroxide) or light | Free Radical | Carbon Tetrachloride (CCl₄) | cdnsciencepub.com |
| Pyridine Ring | Acidic medium (e.g., oleum, H₂SO₄) | Electrophilic Substitution | Sulfuric Acid | google.com |
| Alkyl Side-Chain (competes with ring bromination) | Reflux without initiator | Free Radical | Acetonitrile (B52724) | researchgate.net |
Synthesis of Alkyl-Substituted Pyridine Analogues (e.g., 3-Amino-1-(5-methylpyridin-2-yl)propan-1-ol)
The synthesis of alkyl-substituted analogues, such as 3-amino-1-(5-methylpyridin-2-yl)propan-1-ol, requires strategies for introducing alkyl groups onto the pyridine core. A common approach involves starting with a pre-alkylated pyridine derivative. For example, the synthesis could commence from 5-bromo-2-methylpyridine (B113479), which is commercially available.
A plausible synthetic route would involve the following key transformations:
Lithiation and Aldehyde Addition: The 5-bromo-2-methylpyridine can be treated with a strong base like n-butyllithium to generate a lithiated intermediate. This intermediate can then react with a suitable protected amino-aldehyde, such as N,N-dibenzyl-3-aminopropanal, to form the corresponding alcohol.
Deprotection: The protecting groups on the amino function are subsequently removed. For instance, benzyl (B1604629) groups can be cleaved via catalytic hydrogenation to yield the final product, 3-amino-1-(5-methylpyridin-2-yl)propan-1-ol.
An alternative strategy involves the cyclization of acyclic precursors. For instance, 3-amino-5-methylpyrazole (B16524) can be prepared by reacting an alkali metal salt of cyanoacetone with hydrazine (B178648) or its derivatives. google.com This highlights a general principle where substituted heterocyclic amines can be formed through condensation and cyclization reactions of appropriately functionalized starting materials. The synthesis of 2,3,5-trimethylpyridine (B1346980) has also been achieved through the cyclic condensation of 3-amino-2-methylpropenal and methylethylketone, demonstrating the feasibility of constructing substituted pyridine rings from acyclic components. researchgate.net
| Strategy | Key Steps | Starting Material Example | Reference |
|---|---|---|---|
| Functionalization of Pre-alkylated Pyridines | Halogen-metal exchange, Nucleophilic addition, Deprotection | 5-Bromo-2-methylpyridine | General Knowledge |
| Ring Synthesis by Cyclization | Condensation of acyclic precursors | Cyanoacetone and Hydrazine (for pyrazole (B372694) analogue) | google.com |
| Ring Synthesis by Cyclization | Cyclic condensation of enamine and ketone | 3-Amino-2-methylpropenal and Methylethylketone (for trimethylpyridine) | researchgate.net |
Green Chemistry Approaches in Synthetic Design
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and hazardous substances. sciepub.com In the synthesis of this compound and its analogues, several green chemistry principles can be applied to enhance sustainability. rsc.org
Key green chemistry considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. sciepub.com Catalytic methods are often superior to stoichiometric reactions in this regard.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or deep eutectic solvents (DESs). core.ac.uk For example, a mixture of choline (B1196258) chloride and lactic acid has been shown to be an effective and sustainable medium for certain alkylation reactions.
Catalysis: The use of catalysts, including biocatalysts or reusable solid catalysts like Amberlyst-15, can lead to more efficient reactions under milder conditions, reducing energy consumption and waste generation. sciepub.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to minimize energy requirements. sciepub.com
Waste Prevention: Designing syntheses to produce minimal waste. This can be quantified using metrics like the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product. sciepub.com
| Principle | Application in Synthesis | Example | Reference |
|---|---|---|---|
| Waste Prevention | Minimize by-products and improve reaction efficiency. | One-pot synthesis protocols. | unibo.it |
| Atom Economy | Employ catalytic reactions instead of stoichiometric reagents. | Catalytic hydrogenation for reduction or deprotection. | rsc.org |
| Less Hazardous Chemical Syntheses | Use less toxic reagents and produce less harmful products. | Replacing hazardous brominating agents with NBS. | organic-chemistry.org |
| Safer Solvents & Auxiliaries | Replace volatile organic compounds (VOCs) with greener alternatives. | Using water or deep eutectic solvents. | |
| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure. | Microwave-assisted synthesis to reduce reaction times and energy. | General Knowledge |
| Catalysis | Use of recyclable and highly selective catalysts. | Use of solid acid catalysts like Amberlyst-15. | sciepub.com |
Optimization of Reaction Conditions and Yield Enhancement
To maximize the efficiency and yield of the synthesis of this compound, careful optimization of reaction conditions is essential. Key parameters that are typically varied include temperature, reaction time, solvent, and the choice and concentration of catalysts and reagents.
A systematic approach to optimization involves studying the effect of each parameter on the reaction outcome. For instance, in the synthesis of 2,3,5-trimethylpyridine, the optimal conditions were found to be a temperature of 150 °C, a reaction time of 24 hours, and a specific mixed acid catalyst (CH₃COOH/pTsOH). researchgate.net Lowering or raising the temperature, or changing the catalyst, could lead to lower yields or the formation of unwanted side products.
The choice of base can also be critical. For example, in T3P®-mediated amide formation, pyridine was identified as a suitable base to prevent racemization. unibo.it Similarly, the molar ratio of reactants can significantly influence the product distribution and yield, as seen in NBS brominations. cdnsciencepub.com
| Parameter | Effect on Reaction | Optimization Goal | Reference |
|---|---|---|---|
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions. | Find the lowest temperature for an efficient reaction rate with minimal by-products. | researchgate.net |
| Reaction Time | Determines the extent of reaction completion. Prolonged times can lead to product degradation. | Identify the minimum time required for maximum conversion. | researchgate.net |
| Solvent | Influences solubility, reactivity, and reaction pathway. | Select a solvent that maximizes yield and purity, preferably a green solvent. | |
| Catalyst | Affects reaction rate and selectivity. | Choose a catalyst that provides high turnover number and selectivity under mild conditions. | researchgate.net |
| Reagent Concentration/Ratio | Can affect reaction order and prevent side reactions like over-bromination. | Determine the optimal stoichiometry to maximize yield of the desired product. | cdnsciencepub.com |
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group is a key site for transformations, enabling its conversion into various other functional groups such as ketones, ethers, and esters.
The secondary alcohol in this compound can be oxidized to the corresponding ketone, 3-amino-1-(pyridin-2-yl)propan-1-one. Since the molecule also contains a basic amino group, the choice of oxidant is crucial to avoid side reactions or catalyst poisoning. Mild and selective oxidation methods are generally preferred.
Common methods for this transformation include Swern and Dess-Martin periodinane (DMP) oxidations. wikipedia.orgwikipedia.org The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine. wikipedia.orgalfa-chemistry.com This method is known for its mild conditions and tolerance of many functional groups, although the amino group may require protection (e.g., as a carbamate) to prevent side reactions. numberanalytics.com
The Dess-Martin periodinane (DMP) oxidation is another effective method that operates under neutral pH and at room temperature, offering high chemoselectivity. wikipedia.orgalfa-chemistry.com It is particularly useful for substrates with sensitive functional groups and can oxidize N-protected-amino alcohols with minimal risk of epimerization. wikipedia.org Other reagents, such as manganese(IV) oxide, are also reported for the mild oxidation of β-amino alcohols to the corresponding carbonyl compounds. researchgate.netresearchgate.net
| Reaction | Reagent System | Typical Conditions | Product |
| Swern Oxidation | 1. (COCl)₂ , DMSO2. Substrate3. Et₃N | CH₂Cl₂, -78 °C | 3-Amino-1-(pyridin-2-yl)propan-1-one |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | 3-Amino-1-(pyridin-2-yl)propan-1-one |
| TEMPO-catalyzed Oxidation | TEMPO, NaOCl | CH₂Cl₂/H₂O, 0 °C | 3-Amino-1-(pyridin-2-yl)propan-1-one |
The hydroxyl group can undergo etherification, most commonly via the Williamson ether synthesis. wikipedia.org This reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. The resulting nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction to yield the corresponding ether. masterorganicchemistry.com The presence of the amine may necessitate N-protection to prevent competitive N-alkylation. quora.com
Esterification is readily achieved by reacting the alcohol with an acylating agent like an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine or triethylamine). The base serves to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction. Direct esterification with a carboxylic acid is also possible using catalysts like dicyclohexylcarbodiimide (B1669883) (DCC) or employing Fischer esterification conditions, though the latter's harsh acidic environment may not be suitable without N-protection.
| Reaction | Reagent System | Base/Catalyst | Product Type |
| Etherification (Williamson) | R-X (Alkyl Halide) | NaH | Ether |
| Esterification | Acyl Chloride (R-COCl) | Pyridine or Et₃N | Ester |
| Esterification | Carboxylic Anhydride ((RCO)₂O) | Pyridine or Et₃N | Ester |
Reactions Involving the Amino Group
The primary amino group is a potent nucleophile and a site for the formation of amides, urethanes, and new carbon-nitrogen bonds, which are fundamental transformations in medicinal chemistry and materials science.
The primary amino group in this compound acts as a strong nucleophile. It can participate in nucleophilic substitution reactions, particularly with alkyl halides. In this SN2 reaction, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. This results in the formation of a secondary amine. The reaction can potentially proceed further to form a tertiary amine and even a quaternary ammonium (B1175870) salt if excess alkyl halide is used.
Amidation, the formation of an amide bond, is one of the most fundamental reactions of the amino group. This is typically achieved by reacting the amine with a carboxylic acid derivative, such as an acyl chloride or anhydride. The reaction is generally high-yielding and proceeds under mild conditions. Alternatively, direct coupling with a carboxylic acid can be accomplished using peptide coupling reagents like HATU or HBTU, which activate the carboxylic acid for nucleophilic attack by the amine. escholarship.orgresearchgate.net
Urethane (B1682113) (or carbamate) formation occurs when the amino group reacts with a suitable carbonyl derivative. For instance, reaction with an alkyl chloroformate (e.g., ethyl chloroformate) in the presence of a base yields a carbamate. Similarly, reaction with an isocyanate (R-N=C=O) directly produces a urea (B33335) derivative if the amine attacks, or a urethane if the alcohol attacks. researchgate.netnih.gov The relative reactivity of the amine versus the alcohol depends on the specific reagents and conditions. l-i.co.uk
| Reaction | Reagent | Product Functional Group |
| Amidation | Carboxylic Acid (with coupling agent) | Amide |
| Amidation | Acyl Chloride | Amide |
| Urethane Formation | Alkyl Chloroformate | Urethane (Carbamate) |
| Urea Formation | Isocyanate | Urea |
Modern cross-coupling reactions provide powerful methods for forming new carbon-nitrogen bonds. The primary amine of this compound is an excellent substrate for such transformations. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, enables the formation of a C(aryl)-N bond by reacting the amine with an aryl halide or triflate. wikipedia.orgacsgcipr.orglibretexts.org This reaction is highly versatile, with a wide range of available phosphine (B1218219) ligands to tune reactivity and accommodate various substrates. wikipedia.org
Similarly, the Ullmann condensation is a copper-catalyzed reaction that couples amines with aryl halides. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern protocols often use ligands like diamines or amino acids to facilitate the coupling at lower temperatures. wikipedia.orgresearchgate.net These methods allow for the synthesis of N-aryl derivatives of the parent molecule.
| Reaction | Catalyst System | Coupling Partner | Product |
| Buchwald-Hartwig Amination | Pd Catalyst (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., BINAP) | Aryl Halide/Triflate | N-Aryl-3-amino-1-(pyridin-2-yl)propan-1-ol |
| Ullmann Condensation | Cu Catalyst (e.g., CuI) + Ligand (e.g., L-proline) | Aryl Halide | N-Aryl-3-amino-1-(pyridin-2-yl)propan-1-ol |
Reactions Involving the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom is located in an sp2 hybrid orbital and is not part of the aromatic π-system, making it available for reactions with electrophiles. gcwgandhinagar.com This reactivity is characteristic of tertiary amines. gcwgandhinagar.com
The pyridine nitrogen of this compound can readily react with alkylating agents, such as alkyl halides, to form quaternary pyridinium (B92312) salts. gcwgandhinagar.com This reaction, known as quaternization, converts the neutral pyridine ring into a positively charged pyridinium ring. The reaction proceeds via an SN2 mechanism where the pyridine nitrogen acts as the nucleophile.
The general conditions for quaternization involve treating the pyridine derivative with an alkyl halide (e.g., methyl iodide, ethyl bromide) or an alkyl sulfate. gcwgandhinagar.com The reaction is often carried out in a suitable solvent like acetonitrile or without a solvent at elevated temperatures. mostwiedzy.pl The reactivity in these reactions can be influenced by the basicity and nucleophilicity of the pyridine, as well as steric hindrance around the nitrogen atom. mostwiedzy.pl For instance, the reaction of a tosylated ribofuranoside with pyridine yielded the corresponding pyridinium salt in 78% yield after 14 days at 70 °C. mostwiedzy.pl
| Reactant | Reagent | Product | Conditions | Yield | Citation |
| This compound | Alkyl Halide (RX) | N-Alkyl-2-(1-hydroxy-3-aminopropyl)pyridinium Halide | Heat, Solvent (e.g., Acetonitrile) | Variable | gcwgandhinagar.com, mostwiedzy.pl |
| Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | Pyridine | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate | 70 °C, 14 days | 78% | mostwiedzy.pl |
| Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | Isoquinoline | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)isoquinolinium tosylate | 70 °C, 216 days | 72% | mostwiedzy.pl |
This table presents a generalized reaction and specific examples of pyridine quaternization from the literature to illustrate the process.
The pyridine nitrogen can be oxidized to form a pyridine-N-oxide. gcwgandhinagar.com This transformation is typically achieved using a peroxy acid, such as peroxybenzoic acid or peracetic acid. wikipedia.org The formation of the N-oxide significantly alters the electronic properties of the pyridine ring. The N-oxide group is electron-withdrawing, which deactivates the ring towards electrophilic attack at the nitrogen, but it is also a π-donor, which activates the C2 and C4 positions for electrophilic substitution. gcwgandhinagar.comwikipedia.org
This activation is a key strategy in pyridine chemistry, enabling substitutions that are otherwise difficult to achieve. gcwgandhinagar.com For example, treating a pyridine-N-oxide with phosphorus oxychloride can yield 2- and 4-chloropyridines. wikipedia.org The N-oxide functionality can later be removed by deoxygenation, often using reagents like zinc dust, to restore the pyridine ring. wikipedia.org
| Reactant | Reagent | Product | Key Feature | Citation |
| This compound | Peroxy Acid (e.g., m-CPBA) | 3-Amino-1-(1-oxido-pyridin-1-ium-2-yl)propan-1-ol | Activates C4 and C6 positions for electrophilic substitution | gcwgandhinagar.com, wikipedia.org |
| Pyridine | Peroxybenzoic Acid | Pyridine-N-oxide | First reported synthesis of pyridine-N-oxide | wikipedia.org |
This table illustrates the N-oxidation reaction of the title compound and a foundational example.
Functionalization of the Pyridine Ring
Direct functionalization of the carbon atoms on the pyridine ring can be challenging due to the ring's electron-deficient nature. gcwgandhinagar.com However, various strategies exist to introduce new functional groups.
Halogenated pyridines are valuable intermediates for introducing further functionality. Direct electrophilic halogenation of pyridine is often difficult, requiring harsh conditions and sometimes resulting in mixtures of regioisomers. nih.gov A more controlled approach involves the temporary transformation of the pyridine into a more reactive intermediate. One such method uses a modified Zincke reaction to form acyclic Zincke imine intermediates, which readily undergo regioselective electrophilic halogenation at the position corresponding to C3 of the original pyridine. nih.gov
Once a halogen atom (e.g., -Cl, -Br) is installed on the pyridine ring of a this compound derivative, it can be replaced through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen facilitates these reactions, particularly for halogens at the 2- and 4-positions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. nih.gov A halogenated derivative of this compound could serve as a coupling partner with various boronic acids or their esters. nih.gov This approach allows for the introduction of aryl, heteroaryl, or alkyl groups onto the pyridine ring.
Conversely, the title compound could potentially be converted into a pyridylboronic acid derivative. This intermediate could then participate in Suzuki cross-coupling reactions with a range of aryl or heteroaryl halides. nih.gov Such reactions are often tolerant of various functional groups, including primary amines, sometimes eliminating the need for protection-deprotection steps. nih.gov
| Reaction Type | Reactant 1 (Derivative of Title Compound) | Reactant 2 | Catalyst/Conditions | Product Type | Citation |
| Suzuki Coupling | Halogenated Pyridine Derivative | R-B(OH)₂ (Boronic Acid) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/Alkyl-substituted Pyridine | nih.gov |
| Suzuki Coupling | Pyridylboronic Acid Derivative | R-X (Aryl/Heteroaryl Halide) | Pd catalyst, Base | Aryl/Heteroaryl-substituted Pyridine | nih.gov |
| Deaminative Reductive Coupling | Pyridinium Salt Derivative | Aryl Bromide | Ni-catalyst, Reductant (e.g., Mn, Zn) | Arylated Derivative | nih.gov |
This table summarizes potential cross-coupling strategies for modifying the pyridine ring.
Cyclization Reactions and Heterocyclic Ring Formation
The bifunctional nature of the 3-aminopropanol side chain, combined with the reactivity of the 2-aminopyridine (B139424) motif (if the side-chain amino group is considered in conjugation with the pyridine), allows for various cyclization reactions to form new heterocyclic rings. Such transformations are crucial for building complex molecular architectures found in many biologically active compounds. researchgate.netnih.govnih.gov
For example, 2-aminopyridine derivatives are common precursors for the synthesis of fused bicyclic heterocycles like imidazo[1,2-a]pyridines. researchgate.netcbijournal.com These are often formed by reacting the 2-aminopyridine with α-haloketones or other bifunctional reagents. researchgate.net By modifying the side chain of this compound, it could be induced to cyclize. For instance, condensation of the side-chain amino group with the endocyclic pyridine nitrogen after an initial reaction with an appropriate reagent can lead to fused ring systems. Another possibility involves intramolecular reactions between the amino and hydroxyl groups of the side chain to form rings such as oxazolidines, or reactions involving both the side chain and the pyridine ring to construct more complex polycyclic structures. nih.govbeilstein-journals.org
For example, the reaction of a 2-aminopyridine with an aldehyde can lead to the formation of an imidazo[1,2-a]pyridine (B132010) scaffold through an oxidative annulation process. cbijournal.com Similarly, the amino and hydroxyl groups on the side chain could participate in reactions to form new heterocyclic systems fused to other rings.
Stereochemical Aspects and Enantioselective Applications
Chirality of 3-Amino-1-(pyridin-2-yl)propan-1-ol
This compound possesses a stereocenter at the carbon atom bearing the hydroxyl group (C1), which is bonded to four different substituents: a hydrogen atom, a hydroxyl group, a pyridin-2-yl group, and a 2-aminoethyl group. This structural feature gives rise to two enantiomers, the (R)- and (S)-forms, which are non-superimposable mirror images of each other. The specific spatial arrangement of these groups around the chiral center is crucial for the molecule's interaction with other chiral molecules and its utility in stereoselective transformations.
Control of Stereochemistry in Synthetic Processes
The ability to selectively synthesize one enantiomer over the other is paramount for many applications of this compound. This is achieved through diastereoselective and enantioselective synthetic methods.
Diastereoselective and Enantioselective Synthesis
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Various strategies have been developed for the enantioselective synthesis of amino alcohols like this compound. One common approach involves the asymmetric reduction of a corresponding prochiral ketone, 1-(pyridin-2-yl)propan-1-one. This can be accomplished using chiral reducing agents or catalysts that facilitate the addition of a hydride to one face of the carbonyl group preferentially.
Another powerful method is the use of enzymatic cascades. For instance, multienzyme pathways have been designed for the synthesis of enantiomerically pure 1,2-amino alcohols. nih.gov These biocatalytic approaches often offer high enantioselectivity under mild reaction conditions. nih.gov Furthermore, methods like the Sharpless asymmetric dihydroxylation and epoxidation can be employed to introduce chirality at specific positions in a precursor molecule, which is then converted to the desired amino alcohol. ursa.cat
This compound as a Chiral Building Block
The enantiomerically pure forms of this compound are valuable chiral building blocks. tcichemicals.com These are molecules that can be incorporated into a larger structure to introduce a specific stereocenter, guiding the stereochemical outcome of subsequent reactions.
Utilization in Asymmetric Synthesis
As a chiral building block, this compound and its derivatives can be used to synthesize more complex chiral molecules. rsc.org The amino and hydroxyl groups provide reactive handles for further chemical modifications, while the pyridine (B92270) ring can act as a ligand for metal catalysts or participate in other chemical transformations. The predefined stereochemistry at the C1 position influences the formation of new stereocenters in the target molecule, a concept central to asymmetric synthesis. rsc.org
Resolution of Racemic Mixtures
When an enantioselective synthesis is not feasible or efficient, a racemic mixture of this compound may be produced. In such cases, resolution techniques are employed to separate the two enantiomers. A common method is classical resolution, which involves the formation of diastereomeric salts. researchgate.net
This process utilizes a chiral resolving agent, such as an optically active acid like (S)-mandelic acid or di-o-benzoyl-(+)-tartaric acid, which reacts with the racemic amino alcohol to form a pair of diastereomers. researchgate.netresearchgate.net These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. youtube.com Once separated, the desired enantiomer of the amino alcohol can be liberated from its diastereomeric salt. researchgate.net Another technique that can be employed is chromatography using a chiral stationary phase, which allows for the differential interaction of the enantiomers, leading to their separation. google.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H12N2O | uni.luuni.lu |
| Monoisotopic Mass | 152.09496 Da | uni.luuni.lu |
| Predicted XlogP | -0.5 | uni.lu |
Interactive Data Table: Stereochemical Synthesis and Resolution
| Process | Description | Key Reagents/Methods | Reference |
| Enantioselective Synthesis | Asymmetric reduction of 1-(pyridin-2-yl)propan-1-one. | Chiral reducing agents, enzymatic cascades. | nih.gov |
| Chiral Building Block | Incorporation into larger molecules to introduce chirality. | Utilized in the synthesis of complex chiral structures. | tcichemicals.com |
| Resolution of Racemates | Separation of enantiomers from a racemic mixture. | Classical resolution with chiral acids (e.g., (S)-mandelic acid), chiral chromatography. | researchgate.netgoogle.com |
Coordination Chemistry and Metal Complexation of 3 Amino 1 Pyridin 2 Yl Propan 1 Ol
Ligand Characteristics and Coordination Modes
3-Amino-1-(pyridin-2-yl)propan-1-ol is a bifunctional organic molecule featuring a pyridine (B92270) ring, a primary amino group, and a hydroxyl group. This combination of donor atoms—the pyridine nitrogen (Npy), the amino nitrogen (Namine), and the alcohol oxygen (Oalcohol)—endows it with the potential to act as a versatile ligand for a variety of metal ions. The spatial arrangement of these donor sites allows for several possible coordination modes, which can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.
The pyridine nitrogen, with its sp2-hybridized lone pair, is a well-established coordination site for a wide range of metal ions. wikipedia.org The primary amino group provides a second nitrogen donor, while the hydroxyl group offers an oxygen donor. The flexibility of the propanol (B110389) chain connecting these functionalities is a key feature, enabling the ligand to adopt conformations suitable for different coordination geometries.
The potential coordination modes of this compound include:
Monodentate Coordination: The ligand can bind to a metal center through a single donor atom, most likely the pyridine nitrogen, which is generally a stronger Lewis base than the amino nitrogen or the alcohol oxygen.
Bidentate Chelation: The ligand can form a chelate ring with a metal ion. The most probable bidentate coordination would involve the pyridine nitrogen and the amino nitrogen, forming a stable six-membered chelate ring. Alternatively, chelation through the pyridine nitrogen and the alcohol oxygen could form a five-membered ring, or through the amino nitrogen and the alcohol oxygen, forming a four-membered ring, which would be less stable due to ring strain.
Tridentate Chelation: The ligand could potentially coordinate to a single metal center through all three donor atoms (Npy, Namine, Oalcohol), leading to the formation of fused chelate rings.
Bridging Coordination: In polynuclear complexes, the ligand could bridge two or more metal centers, with different donor atoms coordinating to different metal ions.
The specific coordination mode adopted will have a significant impact on the geometry and reactivity of the resulting metal complex.
Formation of Metal Complexes
The formation of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of metal, counter-ion, and solvent can influence the stoichiometry and structure of the resulting complex.
In scenarios where the ligand acts in a monodentate fashion, coordination is most likely to occur through the pyridine nitrogen atom. This is because the pyridine nitrogen is generally a stronger coordinating agent than the aliphatic amino nitrogen or the neutral hydroxyl group. For instance, in the coordination of 3-amino-1-propanol with zinc(II), it was observed that the ligand coordinated in a monodentate manner through the amino nitrogen. rsc.org However, the presence of the more strongly coordinating pyridine ring in this compound would likely favor coordination through the Npy atom.
Monodentate coordination through the alcohol oxygen is less probable unless the hydroxyl group is deprotonated to form an alkoxide, which is a much stronger ligand. This typically occurs in the presence of a base or with highly electropositive metals.
The formation of a chelate ring significantly enhances the stability of a metal complex, an effect known as the chelate effect. For this compound, the most favorable bidentate chelation mode is expected to involve the pyridine nitrogen and the amino nitrogen, which would form a six-membered ring. This arrangement minimizes ring strain and is commonly observed in related ligands.
Alternatively, bidentate coordination involving the pyridine nitrogen and the deprotonated alcohol oxygen (alkoxide) can lead to a stable five-membered chelate ring. This mode of coordination is often observed in complexes of pyridine-alcohols. nih.gov A similar bidentate chelation involving the amino nitrogen and the alcohol oxygen would result in a less stable four-membered ring and is therefore less likely. In a study of a related ligand, 2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol, it was found to act as a tridentate N,N',O-ligand in a copper(II) complex, indicating the feasibility of involving the alcohol oxygen in coordination. nih.gov
Spectroscopic Characterization of Metal Complexes
The formation of metal complexes with this compound can be monitored and the resulting structures elucidated using various spectroscopic techniques.
Infrared (IR) Spectroscopy: Coordination of the pyridine ring to a metal center typically results in a shift of the C=N and C=C stretching vibrations to higher frequencies. Similarly, the N-H stretching and bending vibrations of the amino group would be altered upon coordination. If the hydroxyl group coordinates, a shift in the O-H stretching frequency would be expected. Deprotonation of the alcohol would lead to the disappearance of the O-H stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes. Coordination of the ligand to a metal ion would cause significant shifts in the signals of the protons and carbons near the coordination sites. For example, the pyridine ring protons and carbons would be deshielded upon coordination.
UV-Visible (UV-Vis) Spectroscopy: The electronic transitions of the ligand and the d-d transitions of the metal ion can be observed in the UV-Vis spectrum. Coordination often leads to shifts in the ligand-based π-π* and n-π* transitions. For transition metal complexes, the d-d bands can provide information about the coordination geometry and the ligand field strength.
Mass Spectrometry: Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the mass-to-charge ratio of the complex, confirming its stoichiometry.
A hypothetical table of spectroscopic data for a metal complex of this compound is presented below, based on typical values for related complexes.
| Spectroscopic Technique | Free Ligand (Hypothetical) | Metal Complex [M(L)Cl₂] (Hypothetical) |
| IR (cm⁻¹) | ν(O-H) ~3350, ν(N-H) ~3280, ν(C=N) ~1590 | ν(O-H) ~3400 (if uncoordinated), ν(N-H) ~3200, ν(C=N) ~1610 |
| ¹H NMR (ppm) | Pyridine-H ~7.2-8.5, -CH₂- ~1.8-3.8, -CH(OH)- ~4.5 | Pyridine-H shifted downfield, other signals broadened or shifted |
| UV-Vis (nm) | π-π* ~260 | Ligand bands shifted, d-d transitions may appear in the visible region |
Theoretical Studies on Metal-Ligand Interactions
Computational methods, particularly Density Functional Theory (DFT), are invaluable for understanding the nature of metal-ligand interactions. researchgate.net DFT calculations can be used to:
Determine the most stable coordination mode: By comparing the energies of different possible isomers (e.g., monodentate vs. bidentate), the preferred coordination can be predicted.
Analyze the electronic structure: Calculations can provide insights into the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity of the complex.
Simulate spectroscopic properties: Theoretical calculations can predict IR and NMR spectra, which can then be compared with experimental data to confirm the structure of the complex.
For this compound, DFT studies could elucidate the relative stabilities of the different chelate rings and predict the geometric parameters of the metal complexes. Natural Bond Orbital (NBO) analysis could further quantify the donor-acceptor interactions between the ligand's donor atoms and the metal center.
A hypothetical table summarizing the results of a DFT study on a metal complex of this compound is shown below.
| Parameter | Value (Hypothetical) |
| Coordination Mode | Bidentate (Npy, Namine) |
| M-Npy Bond Length (Å) | 2.10 |
| M-Namine Bond Length (Å) | 2.15 |
| HOMO-LUMO Gap (eV) | 3.5 |
| NBO Charge on Metal | +1.5 |
Applications of Metal Complexes in Catalysis
Metal complexes of pyridine-containing ligands are widely used as catalysts in a variety of organic transformations. mdpi.com The electronic and steric properties of the ligand can be tuned to optimize the catalytic activity and selectivity of the metal center. Given the structural features of this compound, its metal complexes could potentially find applications in catalysis.
For example, palladium complexes of related N,O-bidentate ligands have been used in cross-coupling reactions. mdpi.com Ruthenium complexes with similar ligands have shown activity in transfer hydrogenation reactions. The chirality of the ligand, if synthesized in an enantiomerically pure form, could also be exploited for asymmetric catalysis.
The amino and hydroxyl groups could also play a role in catalysis, for instance, by acting as proton relays or by participating in hydrogen bonding with substrates. The specific catalytic applications would depend on the choice of metal and the reaction conditions. While no specific catalytic applications for complexes of this compound have been reported, the broader literature on related pyridine-alcohol and amino-pyridine complexes suggests a rich potential for exploration in this area. nih.govresearchgate.net
Advanced Spectroscopic Characterization and Computational Chemistry
Vibrational Spectroscopy
Vibrational spectroscopy is a critical tool for elucidating the molecular structure of compounds by analyzing the vibrations of their chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy
Raman Spectroscopy
Similarly, specific Raman spectroscopy data for 3-Amino-1-(pyridin-2-yl)propan-1-ol could not be located in publicly accessible scientific databases and literature.
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy provides insights into the electronic transitions within a molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
There is no specific experimental or computational Ultraviolet-Visible (UV-Vis) spectroscopy data available for this compound in the surveyed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. In ¹³C NMR, the chemical shift of each carbon atom is influenced by its local electronic environment. youtube.comyoutube.com For propan-1-ol, the carbon attached to the hydroxyl group (C-1) is the most deshielded, appearing at the highest chemical shift, while the methyl carbon (C-3) is the most shielded. docbrown.info The chemical shifts in the ¹³C NMR spectrum of propan-1-ol provide clear evidence of three distinct carbon environments. docbrown.info Similarly, in propylamine, the carbon bonded to the nitrogen atom is the most deshielded. docbrown.info The electronegativity of the substituent atom (oxygen or nitrogen) and its proximity to the carbon atoms significantly influences their chemical shifts. docbrown.infodocbrown.info
A related compound, 5-[4-(3-Aminophenyl)buta-1,3-diynyl]-uridine, has been characterized using ¹³C NMR, with detailed assignments for all carbon atoms, including those in the pyridine (B92270) and phenyl rings, as well as the ribose and alkynyl moieties. mdpi.com For instance, the carbon atoms of the pyridine ring in a related uridine (B1682114) derivative show distinct signals, as do the carbons of the sugar and the butadiynyl linker. mdpi.com
Interactive Table of ¹³C NMR Data for Related Compounds:
| Compound | Carbon Atom | Chemical Shift (ppm) |
| Propan-1-ol | C-1 (CH₂OH) | ~64 |
| C-2 (CH₂) | ~26 | |
| C-3 (CH₃) | ~10 | |
| Propylamine | C-1 (CH₂NH₂) | ~45 |
| C-2 (CH₂) | ~27 | |
| C-3 (CH₃) | ~11 | |
| 5-[4-(3-Aminophenyl)buta-1,3-diynyl]-uridine | C6 | 164.13 |
| C2 | 151.21 | |
| C4 | 149.33 | |
| Ar C1 | 147.31 | |
| Ar C3 | 130.30 | |
| Ar C5 | 123.01 | |
| Ar C6 | 122.82 | |
| Ar C4 | 119.27 | |
| Ar C2 | 117.74 | |
| C5 | 99.42 | |
| C1' | 91.24 | |
| C4' | 86.36 | |
| C2' | 83.49 | |
| Alkynyl C | 78.31, 76.21, 73.77, 73.31 | |
| C3' | 70.80 | |
| C5' | 61.66 |
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Derivatives
Phosphorus-31 NMR is an indispensable technique for characterizing organophosphorus compounds, including derivatives of this compound, such as phosphoramidates. wikipedia.org ³¹P NMR is highly sensitive due to the 100% natural abundance of the ³¹P isotope and its spin of 1/2. wikipedia.orgmdpi.com The chemical shifts in ³¹P NMR are reported relative to an external standard of 85% phosphoric acid and are sensitive to the electronic environment and stereochemistry at the phosphorus center. nih.govslideshare.net
The technique is particularly useful for monitoring reactions involving phosphorus-containing compounds. For example, the conversion of phosphoramidate (B1195095) diesters to phosphotriesters can be followed by ³¹P NMR, which reveals changes in the chemical shift and can provide insights into the reaction mechanism and stereochemistry. nih.gov Studies have shown that such conversions can proceed with epimerization at the phosphorus center. nih.gov Furthermore, ³¹P NMR is used to study phosphoramidate prodrugs, where the release of a cargo molecule can be monitored by observing the disappearance of the parent phosphoramidate signal and the appearance of new signals corresponding to the released phosphate-containing species. researchgate.net The chemical shift of the phosphorus atom is influenced by the nature of the substituents attached to it. For instance, in phosphoramidate pronucleotides of uridine derivatives, the ³¹P NMR signals provide crucial information about the structure and purity of these compounds. mdpi.com
Mass Spectrometry Techniques
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. escholarship.org For the molecular formula of this compound, C₈H₁₂N₂O, the expected monoisotopic mass is 152.09496 Da. uni.luuni.lu HR-MS can confirm this with a high degree of confidence. For example, a related compound, 5-[4-(3-aminophenyl)buta-1,3-diynyl]-uridine, was analyzed by HRMS, and the observed mass for the [M+H]⁺ ion was found to be 384.1190, which is in excellent agreement with the calculated mass of 384.1190 for C₁₉H₁₈N₃O₆. mdpi.com
Electrospray ionization is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, including amino alcohols and their derivatives. nih.govnih.gov ESI-MS typically generates protonated molecules [M+H]⁺ or other adducts, which can be further analyzed by tandem mass spectrometry (MS/MS) to obtain structural information. nih.gov The fragmentation patterns observed in the MS/MS spectra can be used to identify the compound and elucidate its structure. For instance, the fragmentation of amino acids and their derivatives in ESI-MS/MS has been extensively studied, providing a basis for the identification of unknown compounds. nih.gov The PubChemLite database provides predicted collision cross-section (CCS) values for various adducts of 3-amino-3-(pyridin-2-yl)propan-1-ol, which can be useful for its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu
Interactive Table of Predicted ESI-MS Data for 3-amino-3-(pyridin-2-yl)propan-1-ol:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 153.10224 | 132.4 |
| [M+Na]⁺ | 175.08418 | 138.7 |
| [M-H]⁻ | 151.08768 | 132.7 |
| [M+NH₄]⁺ | 170.12878 | 150.8 |
| [M+K]⁺ | 191.05812 | 136.5 |
| [M+H-H₂O]⁺ | 135.09222 | 125.8 |
Data sourced from PubChemLite. uni.lu
Quantum Chemical Studies
Quantum chemical studies, such as those employing Density Functional Theory (DFT), are used to model and predict the electronic structure, geometry, and reactivity of molecules. These computational methods can complement experimental data and provide a deeper understanding of a molecule's properties. For instance, DFT calculations have been used to investigate the stereochemical course of the conversion of phosphoramidate diesters to phosphotriesters. nih.gov These studies can help to elucidate reaction mechanisms, such as whether a reaction proceeds through a one-step or multi-step pathway. nih.gov While specific quantum chemical studies on this compound were not identified, such calculations could be used to predict its NMR spectra, vibrational frequencies, and conformational preferences, aiding in the interpretation of experimental data.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used for predicting molecular properties.
Geometry Optimization and Conformational Analysis
A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a flexible molecule like this compound, with its rotatable bonds, a conformational analysis would be necessary to identify the global minimum energy conformer among various possible spatial arrangements. This analysis provides key data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Vibrational Frequency Analysis
Once the optimized geometry is obtained, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. The results are used to characterize stationary points on the potential energy surface as true minima (no imaginary frequencies) and to generate a theoretical infrared (IR) and Raman spectrum. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.
Electronic Structure and Molecular Orbitals (HOMO-LUMO)
The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bldpharm.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. sigmaaldrich.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, reactivity, and the electronic excitation properties of the molecule. bldpharm.com A smaller gap generally indicates higher reactivity. bldpharm.com
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. youtube.com It is plotted onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. youtube.com Red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. youtube.com Green regions represent neutral potential. youtube.com The MEP map is a valuable tool for predicting intermolecular interactions and the reactive sites of a molecule.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This analysis quantifies the electron density in these localized orbitals and examines the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. These interactions, known as delocalization or hyperconjugation, are key to understanding the molecule's stability and electronic communication between different parts of the structure.
Chemical Reactivity Descriptors
From the energies of the HOMO and LUMO obtained through DFT calculations, several global chemical reactivity descriptors can be calculated. These include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These descriptors provide a quantitative basis for understanding and predicting the chemical behavior and reactivity of the molecule in various chemical reactions.
Applications in Catalysis and Advanced Organic Synthesis
Use as a Versatile Organic Scaffold
The 3-amino-1-arylpropan-1-ol framework is a privileged structure in medicinal chemistry and materials science. Analogues of 3-Amino-1-(pyridin-2-yl)propan-1-ol serve as foundational scaffolds for constructing diverse molecular libraries. For instance, the structurally related 3-aminopyridin-2-one scaffold is utilized to create fragment libraries for screening against biological targets like kinases. This is typically achieved by introducing various aromatic and heteroaromatic groups at different positions of the core structure through methods like Suzuki cross-coupling reactions.
Similarly, the synthesis of various 2-amino-3-arylpropan-1-ols has been accomplished through the stereoselective manipulation of intermediates like trans-2-aryl-3-(hydroxymethyl)aziridines. nih.gov These scaffolds are crucial for developing new therapeutic agents, including antimalarial compounds. nih.gov The versatility of the aminopropanol (B1366323) skeleton allows for the generation of a wide array of derivatives with differing electronic and steric properties, essential for tuning their biological activity.
Role as a Precursor for Complex Molecular Architectures
The this compound moiety is a key precursor for the synthesis of more elaborate and functionally complex molecules. Its constituent functional groups can be selectively modified to build larger structures. A notable example is the synthesis of the antidepressant Duloxetine, where a thiophene (B33073) analogue, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, serves as a critical intermediate. researchgate.net This highlights the role of chiral 3-amino-1-arylpropan-1-ol derivatives as advanced precursors for pharmaceutically important compounds.
The synthesis of these precursors often involves chemoenzymatic methods, such as the use of carbonyl reductases for the enantioselective reduction of a ketone precursor to establish the crucial alcohol stereocenter. researchgate.net Subsequent chemical modifications, such as N-methylation and further coupling reactions, complete the synthesis of the final complex molecule. The ability to produce these amino alcohol precursors with high enantiomeric purity is vital for the synthesis of single-enantiomer drugs. researchgate.net
Development of Chiral Catalysts from this compound Analogues
The presence of both a nitrogen-containing heterocycle and an amino alcohol motif makes derivatives of this compound excellent candidates for chiral ligands in asymmetric catalysis. The pyridine (B92270) nitrogen, the amino group, and the hydroxyl oxygen can coordinate to a metal center, creating a well-defined chiral environment that can induce stereoselectivity in a variety of chemical transformations.
Pyridine-oxazoline (PyOx) ligands, which share structural similarities with the target compound, have emerged as highly effective ligands in a multitude of asymmetric reactions. rsc.org The development of novel chiral pyridine-based ligands is an active area of research, with applications in challenging reactions like enantioselective C-H borylation. acs.org Research has shown that chiral amino alcohols can be synthesized from inexpensive starting materials like amino acids and then employed as organocatalysts.
Chiral amino alcohol catalysts derived from analogues of this compound are particularly effective in promoting enantioselective addition reactions. A significant application is the direct asymmetric reductive amination of 2-acetylpyridines. acs.org In this reaction, a chiral ruthenium catalyst, Ru(OAc)₂{(S)-binap}, facilitates the conversion of various 2-acetyl-6-substituted pyridines into the corresponding chiral primary amines with high enantioselectivity. acs.org The reaction utilizes ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source under hydrogen pressure. acs.org
The success of this transformation is highly dependent on the structure of the substrate, with the substituent at the 6-position of the pyridine ring playing a crucial role in achieving excellent enantioselectivity and conversion. acs.org This method provides a direct route to valuable chiral pyridyl amines, which are important building blocks in medicinal chemistry.
| Substrate (2-Acetyl-6-X-pyridine) | Product (Chiral Amine) | Catalyst System | Enantiomeric Excess (ee) | Reference |
| 2-acetyl-6-methylpyridine | 1-(6-methylpyridin-2-yl)ethan-1-amine | Ru(OAc)₂{(S)-binap}, H₂ | >99% | acs.org |
| 2-acetyl-6-bromopyridine | 1-(6-bromopyridin-2-yl)ethan-1-amine | Ru(OAc)₂{(S)-binap}, H₂ | 98.4% | acs.org |
| 2-acetyl-6-phenylpyridine | 1-(6-phenylpyridin-2-yl)ethan-1-amine | Ru(OAc)₂{(S)-binap}, H₂ | 94.6% | acs.org |
This table presents data on the enantioselective reductive amination of analogous pyridyl ketones.
Functionality in Cross-Dehydrogenative Amination Reactions (e.g., copper catalysis)
The pyridine moiety within the this compound structure can function as an effective directing group or ligand in transition metal-catalyzed reactions, including cross-dehydrogenative amination (CDA) or coupling (CDC) reactions. These reactions form C-N or C-C bonds through the direct coupling of two different C-H bonds, offering a highly atom-economical synthetic route.
Research has demonstrated that pyridine can enable copper-promoted cross-dehydrogenative coupling of aromatic sp² C-H bonds with unactivated aliphatic sp³ C-H bonds. In these processes, pyridine is believed to act as both a base and a ligand, facilitating the crucial C-H activation step at the metal center. This methodology has been used for the coupling of substrates like 2-phenylpyridines with other molecules.
Application in Multi-Component Reactions
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. organic-chemistry.org The this compound framework, with its multiple functional groups, is a suitable candidate for participating in such convergent synthetic strategies.
While specific MCRs employing this compound are not extensively documented, related structures such as alkenylpyridines have been used in reductive coupling reactions with aldehydes and imines. nih.gov These reactions, which can be catalyzed by synergistic Lewis acid and photoredox systems, allow for the β-selective coupling to form complex alcohol or amine products. nih.gov The pyridine ring is crucial for this reactivity, highlighting the potential for this compound and its derivatives to be used in the design of novel MCRs to rapidly build molecular complexity. nih.gov
Mechanistic Insights into Reactions Involving 3 Amino 1 Pyridin 2 Yl Propan 1 Ol
Elucidation of Reaction Pathways and Intermediates
Currently, there is a lack of published research specifically detailing the reaction pathways and intermediates for 3-Amino-1-(pyridin-2-yl)propan-1-ol. To understand its reactivity, studies would need to be conducted to identify the sequence of bond-breaking and bond-forming events. This would involve trapping and characterizing any transient species formed during reactions. For instance, in oxidation or reduction reactions, it would be crucial to determine whether the reaction proceeds through a radical mechanism, involves ionic intermediates, or is a concerted process. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) under reaction conditions (in situ monitoring) would be invaluable.
Analysis of Intramolecular vs. Intermolecular Interactions
The structure of this compound, featuring a hydroxyl group, an amino group, and a pyridine (B92270) ring, allows for a variety of intramolecular and intermolecular interactions. Intramolecularly, hydrogen bonding between the alcohol's hydrogen and the amino group's nitrogen, or the pyridine's nitrogen, could influence the compound's conformational preferences and reactivity.
Intermolecularly, these same functional groups can participate in hydrogen bonding with solvent molecules or other reagents. khanacademy.org These forces are critical in determining the physical properties of the molecule and can play a significant role in the transition states of reactions, affecting reaction rates and product distributions. khanacademy.org The balance between intramolecular and intermolecular hydrogen bonding would be a key factor in its chemical behavior.
Investigation of Regioselectivity and Site Selectivity
The presence of multiple reactive sites—the amino group, the hydroxyl group, and the pyridine ring—makes the study of regioselectivity and site selectivity in reactions involving this compound essential. For example, in acylation or alkylation reactions, it would be necessary to determine whether the reaction occurs at the amino or the hydroxyl group. The pyridine nitrogen also presents a potential site for alkylation or coordination to metal centers. The outcome of such reactions would likely be influenced by factors such as the nature of the electrophile, the solvent, and the reaction temperature.
Stereochemical Control Mechanisms
As this compound possesses a chiral center at the carbon bearing the hydroxyl group and the pyridine ring, the stereochemical outcome of its reactions is a critical aspect to investigate. For reactions that generate a new stereocenter, understanding the factors that control the diastereoselectivity or enantioselectivity is of high importance. This would involve studying the influence of the existing stereocenter on the approach of reagents. The use of chiral catalysts or reagents could also be explored to control the stereochemistry of transformations involving this compound.
Computational Mechanistic Studies
In the absence of extensive experimental data, computational chemistry could provide valuable preliminary insights into the reaction mechanisms of this compound. Density Functional Theory (DFT) calculations could be employed to model reaction pathways, calculate the energies of transition states and intermediates, and predict the regioselectivity and stereoselectivity of various reactions. Such theoretical studies could guide future experimental work and help in the interpretation of experimental results.
Broader Research Implications and Future Directions
Exploration of Novel Analogues and Derivatives with Tuned Functionality
The inherent reactivity of the amino and hydroxyl groups in 3-Amino-1-(pyridin-2-yl)propan-1-ol allows for the synthesis of a wide array of analogues and derivatives. The secondary amine can undergo reactions such as N-alkylation, N-acylation, and sulfonylation, while the primary alcohol can be converted to ethers, esters, or oxidized to an aldehyde or carboxylic acid. These transformations can significantly alter the compound's physicochemical properties, including its polarity, solubility, and ability to participate in hydrogen bonding.
The pyridine (B92270) ring itself offers further opportunities for modification. The nitrogen atom can be quaternized, and the aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the presence of activating or deactivating groups. The development of novel synthetic methods for functionalizing pyridines, such as late-stage C-H activation, provides a powerful tool for creating derivatives with precisely controlled functionalities. sigmaaldrich.comnih.govresearchgate.net
The synthesis of such derivatives is of significant interest in medicinal chemistry. By modifying the core structure of this compound, researchers can fine-tune its interaction with biological targets. For instance, the introduction of specific functional groups can enhance binding affinity to a particular enzyme or receptor, or improve the compound's pharmacokinetic profile. Studies on related amino-alcohol derivatives have demonstrated that even small structural changes can lead to significant differences in biological activity. nih.gov The synthesis of libraries of derivatives based on the this compound scaffold could lead to the discovery of new therapeutic agents.
Table 1: Potential Derivative Classes of this compound
| Derivative Class | Potential Modification Site | Potential New Functionality |
| Esters | Hydroxyl group | Altered lipophilicity, prodrug potential |
| Ethers | Hydroxyl group | Modified solubility and metabolic stability |
| N-Alkyl derivatives | Amino group | Altered basicity and steric hindrance |
| N-Acyl derivatives | Amino group | Neutralization of basicity, introduction of new interaction sites |
| Pyridine N-oxides | Pyridine nitrogen | Modified electronic properties and coordination ability |
| Substituted Pyridines | Pyridine ring | Tuned electronic and steric properties for specific interactions |
Integration into Supramolecular Assemblies and Material Science
The pyridyl and amino-alcohol moieties of this compound make it an excellent candidate for use as a ligand in the construction of supramolecular assemblies and coordination polymers, including metal-organic frameworks (MOFs). The pyridine nitrogen and the amino nitrogen can act as Lewis bases, coordinating to metal ions to form well-defined, extended structures. The hydroxyl group can also participate in coordination or act as a hydrogen bond donor, further directing the assembly process.
The coordination-driven self-assembly of pyridyl-based ligands with metal ions is a well-established strategy for creating a wide variety of supramolecular architectures, from discrete macrocycles to infinite 2D and 3D networks. biosynth.comuni.lu The geometry and connectivity of the resulting structure are dictated by the coordination preferences of the metal ion and the stereochemistry of the ligand. The flexibility of the propanolamine (B44665) chain in this compound could allow for the formation of dynamic and responsive materials.
The incorporation of this compound into MOFs is a particularly promising area of research. MOFs are porous materials with high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. The functional groups of this compound could be used to introduce specific properties into the MOF, such as catalytic activity or selective binding sites for guest molecules. For example, the introduction of pyridine has been shown to induce structural reconfiguration in MOFs, leading to the formation of ultrathin 2D materials with enhanced catalytic activity for the oxygen evolution reaction. rsc.org
Computational Design and Prediction of New Scaffolds
Computational modeling plays an increasingly important role in the design of new molecules and materials. In the context of this compound, computational methods can be used to predict the properties of novel derivatives and to guide the design of new scaffolds with desired functionalities.
Molecular docking simulations, for example, can be used to predict how derivatives of this compound might bind to a specific biological target. acs.org This information can be used to prioritize the synthesis of compounds that are most likely to be active, saving time and resources in the drug discovery process. Similarly, density functional theory (DFT) calculations can be used to predict the electronic properties and reactivity of new analogues, providing insights into their potential applications in areas such as catalysis and materials science.
Computational methods can also be used to design entirely new scaffolds based on the this compound template. By systematically exploring the chemical space around this core structure, it is possible to identify new molecular architectures with improved properties. This in silico design process can accelerate the discovery of new compounds with applications in a wide range of fields. acs.org
Table 2: Computational Tools in the Study of this compound Scaffolds
| Computational Method | Application | Predicted Properties |
| Molecular Docking | Medicinal Chemistry | Binding affinity and mode to biological targets |
| Density Functional Theory (DFT) | Materials Science, Catalysis | Electronic structure, reactivity, spectroscopic properties |
| Molecular Dynamics (MD) | Supramolecular Chemistry | Conformational dynamics, stability of assemblies |
| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Correlation of chemical structure with biological activity |
Advanced Methodologies for Synthesis and Derivatization
The development of advanced synthetic methodologies is crucial for unlocking the full potential of the this compound scaffold. While classical methods for the synthesis of amines and alcohols are well-established, there is a growing demand for more efficient, selective, and sustainable synthetic routes.
Catalytic methods, in particular, offer significant advantages over stoichiometric approaches. For example, the use of transition metal catalysts can enable the direct and selective functionalization of the pyridine ring, avoiding the need for protecting groups and multi-step synthetic sequences. nih.govresearchgate.net Similarly, the development of catalytic methods for the asymmetric synthesis of chiral derivatives of this compound is of great interest, as the stereochemistry of a molecule can have a profound impact on its biological activity.
The industrial synthesis of related amino-alcohols, such as 3-aminopropan-1-ol, often involves the catalytic hydrogenation of a nitrile precursor. wikimedia.org Similar strategies could be adapted for the large-scale production of this compound. Furthermore, patented methods for the synthesis of 3-amino-1,2-propanediol (B146019) highlight the use of specific catalysts to improve reaction selectivity and yield, which could be applicable to the synthesis of the title compound. google.comwipo.int The exploration of novel catalytic systems and reaction conditions will be key to developing more efficient and cost-effective methods for the synthesis and derivatization of this versatile chemical building block.
Q & A
Basic: What synthetic strategies are commonly employed to prepare 3-Amino-1-(pyridin-2-yl)propan-1-ol?
Answer:
A typical approach involves reductive amination or nucleophilic substitution reactions. For example, pyridine derivatives can undergo alkylation with epoxides or halogenated alcohols, followed by amination. The stereoselective synthesis of similar compounds (e.g., (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol) often employs chiral catalysts or enantiomerically pure starting materials to control stereochemistry . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products like regioisomers or diastereomers. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity .
Basic: Which analytical techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm structural integrity, with pyridine ring protons appearing as distinct aromatic signals (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., CHNO: 151.09 g/mol) and detects isotopic patterns .
- HPLC/Chiral Chromatography : For enantiomeric purity assessment, chiral stationary phases (e.g., cellulose-based columns) resolve stereoisomers, as demonstrated for (S)-enantiomers of related amino alcohols .
Advanced: How can enantiomeric resolution be achieved for this compound derivatives?
Answer:
Chiral resolution methods include:
- Kinetic Resolution : Using enzymes (e.g., lipases) or asymmetric catalysts to selectively modify one enantiomer .
- Diastereomeric Salt Formation : Reacting the racemic mixture with a chiral acid (e.g., tartaric acid) to form separable salts .
- Chiral HPLC : Columns with amylose or cyclodextrin phases enable baseline separation, as validated for (S)-1-(pyridin-2-yl)pyrrolidin-3-ol derivatives .
Advanced: What computational approaches predict the biological targets of this compound?
Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding to receptors (e.g., kinases or GPCRs) by analyzing hydrogen bonding and hydrophobic interactions with the pyridine and amino groups .
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs, such as apoptosis-inducing pyrazole derivatives .
- MD Simulations : Assess binding stability over time, focusing on conformational changes in target proteins .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powders or aerosols .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced: How do structural modifications at the pyridine ring influence pharmacological activity?
Answer:
- Electron-Withdrawing Groups (e.g., -F) : Enhance metabolic stability by reducing CYP450-mediated oxidation, as seen in fluorinated analogs .
- Substitution Position : Para-substitutions on the pyridine ring improve target selectivity (e.g., kinase inhibition) compared to ortho/meta positions .
- Hydroxyl Group Placement : Proximity to the amino group (e.g., 1-OH vs. 3-OH) alters hydrogen-bonding capacity, impacting receptor affinity .
Advanced: How can researchers address contradictory data in solubility and bioavailability studies of this compound?
Answer:
- Solubility Enhancement : Use co-solvents (e.g., DMSO-water mixtures) or cyclodextrin inclusion complexes to improve aqueous solubility .
- Bioavailability Optimization : Formulate as prodrugs (e.g., ester derivatives) to enhance membrane permeability, as demonstrated for related amino alcohols .
- Data Reconciliation : Cross-validate results using orthogonal assays (e.g., shake-flask vs. HPLC solubility measurements) .
Basic: What are the key considerations for designing stability studies of this compound?
Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), light (UV), and varying pH (2–12) to identify degradation pathways (e.g., oxidation of the amino group) .
- Analytical Monitoring : Track stability via HPLC-MS to detect impurities (e.g., pyridine N-oxide derivatives) .
- Excipient Compatibility : Test interactions with common formulation additives (e.g., lactose, magnesium stearate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
